molecular formula C10H11NO2 B2862613 Ethyl 3-(3-pyridyl)acrylate CAS No. 17097-67-5; 28447-17-8; 59607-99-7

Ethyl 3-(3-pyridyl)acrylate

Cat. No.: B2862613
CAS No.: 17097-67-5; 28447-17-8; 59607-99-7
M. Wt: 177.203
InChI Key: PIEQSBWGIODYPE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Pyridine-Substituted Acrylate (B77674) Esters in Organic Synthesis

Pyridine (B92270) derivatives are a cornerstone of heterocyclic chemistry, found in a vast array of natural products, pharmaceuticals, and functional materials. scispace.com The incorporation of a pyridine ring into a molecule can significantly influence its chemical and biological properties. When this heterocyclic core is combined with an acrylate ester functionality, the resulting pyridine-substituted acrylate esters become exceptionally valuable building blocks in organic synthesis. scispace.comresearchgate.net

The acrylate moiety, with its electron-withdrawing ester group conjugated to a carbon-carbon double bond, is a classic Michael acceptor, readily participating in conjugate addition reactions. This reactivity allows for the introduction of a wide range of nucleophiles, leading to the construction of more complex molecular architectures. Furthermore, the double bond can undergo various other transformations, including hydrogenation, epoxidation, and cycloaddition reactions. The pyridine ring, on the other hand, can act as a ligand for metal catalysts, a base, or a site for electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the substitution pattern of the ring. This dual functionality makes pyridine-substituted acrylate esters powerful tools for synthetic chemists, enabling the efficient assembly of diverse and complex target molecules. scispace.com

Overview of Ethyl 3-(3-pyridyl)acrylate as a Versatile Synthetic Intermediate

This compound, with the chemical formula C10H11NO2, is a specific and important member of the pyridine-substituted acrylate ester family. scbt.compharmaffiliates.com Its structure features an ethyl acrylate group attached at the 3-position of a pyridine ring. This particular arrangement of functional groups makes it a highly versatile intermediate in a variety of chemical transformations.

The compound can be used in the synthesis of more complex molecules through reactions targeting either the acrylate system or the pyridine ring. chemicalbook.com For instance, it serves as a precursor in the preparation of aminomethyl benzimidazoles, which have shown activity as gelatinase B inhibitors. chemicalbook.com It is also utilized in the synthesis of aminopyridines, which are being investigated as potential antibacterial agents that inhibit enoyl acyl carrier protein reductase. chemicalbook.com The ester functionality can be hydrolyzed to the corresponding carboxylic acid, trans-3-(3-pyridyl)acrylic acid, which is itself a valuable bifunctional ligand used in the construction of heterometallic coordination polymers with interesting luminescence properties. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

The strategic placement of the acrylate group at the 3-position of the pyridine ring influences the electronic properties and reactivity of the entire molecule. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, further activating the double bond of the acrylate for nucleophilic attack. This inherent reactivity, combined with the potential for further functionalization of the pyridine ring, solidifies the role of this compound as a key building block in the synthesis of a wide range of organic compounds.

Historical Development and Evolution of Synthetic Routes to Pyridyl Acrylates

The synthesis of pyridine derivatives has a long history, with early methods relying on the isolation of these compounds from coal tar. scispace.com However, the increasing demand for specifically substituted pyridines, driven by their applications in pharmaceuticals and agrochemicals, spurred the development of numerous synthetic methodologies. scispace.combeilstein-journals.org

Early synthetic routes to pyridines often involved condensation reactions, such as the well-known Hantzsch pyridine synthesis, which involves the reaction of a β-dicarbonyl compound, an aldehyde, and ammonia. beilstein-journals.orgmdpi.com While effective, these methods often lack regioselectivity and require harsh conditions.

The development of modern cross-coupling reactions, particularly those catalyzed by palladium, revolutionized the synthesis of functionalized pyridines, including pyridyl acrylates. Reactions like the Heck and Suzuki-Miyaura couplings allow for the direct and efficient formation of carbon-carbon bonds between a pyridine derivative and an acrylate moiety. For example, the Heck reaction can be used to couple a halopyridine with an acrylate ester in the presence of a palladium catalyst and a base.

The evolution of these synthetic routes reflects the broader trends in organic synthesis, moving towards more efficient, selective, and sustainable methods for the construction of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQSBWGIODYPE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905036
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28447-17-8
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Derivatization of Ethyl 3 3 Pyridyl Acrylate

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring in Ethyl 3-(3-pyridyl)acrylate is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. beilstein-journals.org This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution compared to benzene. The presence of the nitrogen atom and the deactivating acrylate (B77674) substituent makes these reactions challenging. beilstein-journals.org The nitrogen atom, being basic, tends to interact with Lewis acid catalysts, further reducing the ring's reactivity. beilstein-journals.org

However, under forcing conditions, electrophilic substitution can be achieved. For instance, nitration of pyridine derivatives can be carried out using strong acid mixtures, such as concentrated nitric acid and sulfuric acid. google.com The existing substituent at the 3-position is expected to direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 2- and 6-positions, although the latter are sterically more hindered and electronically less favored.

Reaction Type Typical Reagents Expected Outcome
NitrationConcentrated HNO₃ / H₂SO₄Introduction of a nitro group (-NO₂) onto the pyridine ring, likely at the C-5 position. google.com
HalogenationHalogen (e.g., Br₂) with Lewis AcidIntroduction of a halogen atom onto the ring, though this often requires harsh conditions for non-activated pyridines.

Nucleophilic Addition and Substitution Reactions on the Pyridine Moiety

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack. Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring is generally difficult and requires the presence of a good leaving group (such as a halide) at the 2-, 4-, or 6-positions. researchgate.net

Activation of the ring is often necessary to facilitate nucleophilic attack. This can be achieved by:

N-Alkylation or N-Acylation : Formation of a pyridinium (B92312) salt enhances the electrophilicity of the ring, making it more susceptible to attack by nucleophiles.

N-Oxidation : Converting the pyridine to a pyridine-N-oxide (discussed in 3.1.3) significantly activates the 2- and 4-positions for both nucleophilic substitution and other functionalizations. beilstein-journals.orgnih.gov

Studies on related 3-substituted dichloropyridines have shown that the nature of the substituent significantly influences the regioselectivity of nucleophilic substitution. researchgate.net For this compound, nucleophilic attack would be favored at the positions ortho and para to the nitrogen (C-2, C-4, C-6), with the specific site depending on reaction conditions and the nature of the nucleophile.

Oxidation of the Pyridine Nitrogen to N-Oxides

The lone pair of electrons on the pyridine nitrogen atom can be readily oxidized to form a pyridine-N-oxide derivative. This transformation is a key step in modifying the reactivity of the heterocycle. Common and effective oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and organic peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). google.comnih.govacs.org

The resulting N-oxide exhibits altered electronic properties; it activates the C-2 and C-4 positions towards both nucleophilic and electrophilic attack and can participate in various rearrangement and deoxygenation reactions. The formation of the N-oxide is a common strategy to facilitate further functionalization of the pyridine ring. beilstein-journals.org

Oxidizing Agent Typical Conditions Product Key Advantages
Hydrogen Peroxide (H₂O₂)Acetic acid or other carboxylic acid solventEthyl 3-(1-oxido-3-pyridyl)acrylateCost-effective, generates water as the only byproduct, high atom economy. acs.org
meta-Chloroperoxybenzoic Acid (mCPBA)Chlorinated solvent (e.g., CH₂Cl₂)Ethyl 3-(1-oxido-3-pyridyl)acrylateHighly effective, but can be costly and presents safety concerns on an industrial scale. acs.org
H₂O₂ / CO₂Acetonitrile (B52724) or other polar solventsEthyl 3-(1-oxido-3-pyridyl)acrylateForms peroxymonocarbonate in situ, a more potent oxidant than H₂O₂ alone. acs.org

Reactivity of the Acrylate Ester Group

The acrylate moiety is an α,β-unsaturated ester, which functions as an excellent electron-poor π-system. Its reactivity is dominated by addition reactions to the carbon-carbon double bond.

Michael Addition Reactions with Nucleophiles

The carbon-carbon double bond in this compound is activated by the electron-withdrawing ester group, making it a classic Michael acceptor. researchgate.net It readily undergoes conjugate addition (1,4-addition) with a wide variety of soft nucleophiles, known as Michael donors. wikipedia.org This reaction is a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the acrylate. researchgate.net

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a stabilized enolate intermediate, which is then protonated to yield the final adduct. wikipedia.org

Class of Nucleophile (Michael Donor) Example Resulting Product Structure
Carbon NucleophilesDiethyl malonateEthyl 3-(3-pyridyl)-1,1-bis(ethoxycarbonyl)propanoate
Nitrogen NucleophilesAmines (e.g., Piperidine)Ethyl 3-(piperidin-1-yl)-3-(3-pyridyl)propanoate
Sulfur NucleophilesThiols (e.g., Thiophenol)Ethyl 3-(phenylthio)-3-(3-pyridyl)propanoate
Oxygen NucleophilesAlcohols (in the presence of a strong base)Ethyl 3-alkoxy-3-(3-pyridyl)propanoate

Cycloaddition Chemistry (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the acrylate double bond makes this compound an excellent partner in various cycloaddition reactions.

Diels-Alder Reactions

In the Diels-Alder reaction, a [4+2] cycloaddition, this compound acts as the dienophile. nih.gov It reacts with conjugated dienes to form six-membered rings. The reaction's stereoselectivity and regioselectivity are governed by the electronic and steric properties of both the diene and the dienophile. For example, ethyl acrylate has been shown to react with anthracene (B1667546) to form diene synthesis adducts. researchgate.net In a related study, methyl trans-3-(3-pyridyl)acrylate was used as a key building block where its double bond was first reduced and then elaborated into a diene for a subsequent Diels-Alder reaction. oup.com

1,3-Dipolar Cycloadditions

This compound is an effective dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles to stereoselectively generate five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of heterocyclic chemistry. The reaction is a concerted, pericyclic process involving the 4 π-electrons of the dipole and the 2 π-electrons of the acrylate. organic-chemistry.org A variety of 1,3-dipoles can be employed, leading to a diverse range of heterocyclic products.

1,3-Dipole Dipole Source Resulting Heterocycle Research Finding
Nitrile OxideGenerated in situ from N-hydroxyimidoyl chloride3-Aryl-5-(3-pyridyl)-4,5-dihydroisoxazole-5-carboxylateReusable polymeric base catalysts can be used to facilitate the cycloaddition of aryl nitrile oxides with ethyl acrylate. figshare.com
Azomethine ImineGenerated from N'-benzylidenehydrazidesPyrazolidine derivativesAzomethine imines react with acrylates in [3+2] cycloadditions, which can be performed under thermal, microwave, or catalyzed conditions. rsc.org
Azomethine YlideGenerated in situ from N-ylide precursorsPyrrolidine derivatives1,3-dipolar cycloaddition between a phenanthrolinium N-ylide and ethyl acrylate proceeds efficiently to form a new pyrrolidine-fused heterocycle. nih.gov

Hydrogenation and Reduction of the Olefinic and Carbonyl Functions

The selective reduction of either the carbon-carbon double bond (olefinic function) or the ester group (carbonyl function) in this compound and related compounds is a critical transformation in organic synthesis. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.

Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C), is a common method for the reduction of the olefinic double bond. For instance, the chemoselective reduction of a nitrile group in the presence of an ester can be achieved using Raney nickel under a hydrogen atmosphere at room temperature. nih.gov

The reduction of the carbonyl group of the ester to an alcohol can be accomplished using powerful reducing agents such as lithium aluminum hydride (LAH). harvard.edu However, LAH is a non-selective reagent that also reduces other functional groups like olefins and nitriles. harvard.edu For more selective reductions, other reagents are employed. For example, lithium borohydride (B1222165) is often used for the selective reduction of esters in the presence of other functional groups. harvard.edu

The reduction of α,β-unsaturated esters can also be achieved through copper-catalyzed reactions. The use of a copper catalyst with a silane (B1218182) reducing agent can lead to the selective 1,4-reduction (conjugate reduction) of the olefin, leaving the carbonyl group intact. harvard.edu The stereoselectivity of these reductions is often high, with the hydride adding to the less sterically hindered face of the molecule. harvard.edu

Table 1: Selected Reagents for Hydrogenation and Reduction Reactions

Reagent/CatalystTarget Functional GroupProduct
Palladium on Carbon (Pd/C), H₂Olefinic C=CAlkane
Raney Nickel, H₂NitrileAmine
Lithium Aluminum Hydride (LAH)Ester Carbonyl, OlefinAlcohol, Alkane
Lithium Borohydride (LiBH₄)Ester CarbonylAlcohol
Copper Hydride (CuH) / Silaneα,β-Unsaturated EsterSaturated Ester

Transesterification Processes

Transesterification is a crucial process for modifying the ester group of this compound, allowing for the introduction of different alcohol moieties. This reaction is typically catalyzed by acids or bases. For instance, the transesterification of methyl esters with bulky alcohols can be achieved using a catalyst. orgsyn.org It has been noted that methyl esters are generally preferred substrates over ethyl esters for these transformations due to higher conversion rates. orgsyn.org

The reaction conditions for transesterification must be carefully controlled to avoid side reactions. For example, when performing reactions in an alcohol solvent such as ethanol (B145695), transesterification can occur, leading to a mixture of esters that may be difficult to separate. nih.gov To circumvent this, non-alcoholic solvents like tetrahydrofuran (B95107) (THF) can be used, although this may require longer reaction times. nih.gov

Various catalysts have been developed for transesterification reactions, including metal-free catalysts generated in situ from a quaternary alkylammonium salt and an epoxide. researchgate.net Solid basic catalysts, such as cesium fluoride (B91410) on alumina (B75360), have also been shown to be effective for the transesterification of acrylates under mild, solvent-free conditions. researchgate.net

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for the synthesis of complex molecules from simple precursors like this compound. nottingham.ac.ukmdpi.com These reactions are advantageous due to their atom economy and reduction of waste. mdpi.com

An example of a tandem reaction is the Morita-Baylis-Hillman reaction followed by a Michael addition. In this sequence, an initial reaction between an aldehyde and an acrylate, catalyzed by a phosphine (B1218219), forms a Baylis-Hillman adduct. This intermediate then acts as a Michael acceptor for the addition of a nucleophile, all in one pot. nih.gov

Palladium-catalyzed cascade reactions have also been developed for the synthesis of heterocyclic compounds. These reactions can be initiated by the functionalization of a C(sp³)–H bond, followed by olefination and annulation to construct lactam and lactone ring systems. mdpi.com For instance, a palladium(II)-catalyzed cascade β-C(sp³)–H olefination and annulation of an alanine (B10760859) derivative with ethyl acrylate has been reported. mdpi.com

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The selective functionalization of this compound is essential for its use in targeted synthesis. The presence of multiple reactive sites—the pyridine ring, the olefinic double bond, and the ester group—necessitates precise control over reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.

Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond, is a powerful reaction for functionalizing alkenes. The regio- and stereoselectivity of this reaction can be controlled by the choice of catalyst and ligands. researchgate.net For example, rhodium-catalyzed hydroformylation of ethyl acrylate can yield either the α- or β-formylpropionate depending on the phosphine or phosphite (B83602) ligand used. researchgate.net

Cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used for forming carbon-carbon bonds and are compatible with a variety of functional groups, including esters and pyridyl moieties. thermofisher.com These reactions offer a high degree of control over the regiochemistry of the product.

Furthermore, photoredox catalysis has emerged as a mild and efficient method for a variety of transformations. Ligand-controlled, visible-light-induced organophotoredox cobalt dual catalysis allows for the selective ene-type or reductive coupling of alkynes and alkenes with excellent chemo-, regio-, and stereoselectivities. rsc.org

Synthesis of Complex Heterocyclic Systems and Fused Rings from this compound

This compound is a key precursor for the synthesis of a wide array of complex heterocyclic and fused-ring systems. The pyridine and acrylate moieties provide reactive handles for various cyclization strategies.

One common approach involves the Michael addition of a nucleophile to the acrylate, followed by an intramolecular cyclization. For example, the reaction of this compound with a suitable nitrogen-containing nucleophile can lead to the formation of nitrogen-containing heterocycles.

Fused-ring systems can be constructed through multi-step sequences. For instance, a Wittig reaction of a pyrazole-4-carbaldehyde with a phosphonium (B103445) ylide can generate an acrylate derivative, which upon hydrogenation and subsequent intramolecular cyclization, can yield a benzo[b]pyrazolo[3,4-d]azocin-6-one. semanticscholar.org Similarly, multi-component reactions, such as the Biginelli reaction, can be employed to synthesize dihydropyrimidines and other heterocyclic systems in a single step. cem.com

The development of novel cascade reactions has further expanded the utility of acrylate derivatives in heterocyclic synthesis. A four-step tandem reaction involving C–H activation, Lossen rearrangement, [4 + 2] annulation, and lactonization has been used to prepare novel furo[3,4-c]pyridine-1,4-diones from acrylamides and 4-hydroxy-2-alkynoates. rsc.org

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 3 Pyridyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural analysis of ethyl 3-(3-pyridyl)acrylate, offering detailed information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the protons within the this compound molecule. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the pyridyl, acrylate (B77674), and ethyl groups. researchgate.net The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms and double bonds causing downfield shifts. acs.org

The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. Due to the substitution pattern, these protons exhibit characteristic splitting patterns (e.g., doublet, triplet, doublet of doublets) arising from spin-spin coupling with neighboring protons. The olefinic protons of the acrylate moiety are also readily identifiable, with their chemical shifts and coupling constants providing information about the stereochemistry (E/Z configuration) of the double bond. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with the adjacent methyl and methylene groups, respectively.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridyl-H[Specific values depend on the exact substitution pattern and solvent][e.g., d, t, dd][Typical values for aromatic coupling]
Acrylate-CH=[Characteristic olefinic region][d][Typical value for trans-olefinic coupling]
Acrylate-=CH[Characteristic olefinic region][d][Typical value for trans-olefinic coupling]
Ethyl-CH₂~4.1-4.3q~7.1
Ethyl-CH₃~1.2-1.4t~7.1

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. Data presented is a generalized representation based on typical values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon signals. pressbooks.pub

The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum (around 165-170 ppm). libretexts.org The sp² hybridized carbons of the pyridine ring and the acrylate double bond appear in the region of approximately 110-150 ppm. pressbooks.pub The sp³ hybridized carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, resonate at the upfield end of the spectrum. The chemical shift of a carbon is influenced by the electronegativity of the atoms bonded to it; for instance, the carbon atom of the methylene group attached to the oxygen atom is shifted downfield compared to the methyl carbon. weebly.comlibretexts.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
Carbonyl (C=O)166.0
Pyridyl Carbons120-150
Acrylate C=128.5 - 130.3
Ethyl O-CH₂60.5
Ethyl CH₃14.1

Note: The provided chemical shift values are based on data for ethyl acrylate and are indicative of the expected ranges for this compound. libretexts.orglibretexts.org Actual values may differ.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. mnstate.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons, such as the olefinic protons of the acrylate group and the methylene and methyl protons of the ethyl group. This helps to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that correlates the chemical shifts of protons directly attached to carbon atoms. iupac.org Each cross-peak in the HSQC spectrum links the signal of a proton to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. iupac.org HMBC is particularly powerful for identifying the connectivity between different functional groups. For instance, it can show correlations between the protons on the pyridine ring and the carbons of the acrylate group, confirming the attachment point of the acrylate side chain to the pyridine ring. It can also confirm the connection of the ethyl group to the acrylate moiety through the ester linkage.

Solid-State and Variable-Temperature NMR for Conformational Studies

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into the conformation and packing of molecules in the solid phase. nih.govlibretexts.org In ssNMR, techniques like magic-angle spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. mdpi.com This can be particularly useful for studying conformational polymorphism, where the same molecule can exist in different crystalline forms with distinct conformations.

Variable-temperature (VT) NMR experiments are conducted to study dynamic processes, such as conformational changes or restricted rotation around single bonds. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. mdpi.com For this compound, VT-NMR could be used to investigate the rotational barrier around the bond connecting the pyridine ring and the acrylate group, providing information about the preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). scispace.comnih.gov This precision allows for the unambiguous determination of the elemental composition of this compound. The expected monoisotopic mass for C₁₀H₁₁NO₂ can be calculated with high precision, and the experimental value obtained from HRMS serves as a definitive confirmation of the molecular formula. The molecular ion is typically observed as the protonated species [M+H]⁺ in techniques like electrospray ionization (ESI). scispace.com

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the pharmaceutical industry for establishing the impurity profile of active pharmaceutical ingredients (APIs). ajprd.comijprajournal.com The process involves the detection, identification, and quantification of various impurities that may be present in a drug substance. ajprd.comijprajournal.com

In the context of this compound, LC-MS plays a crucial role in ensuring its purity and identifying any process-related or degradation impurities. dphen1.comijmpronline.com The liquid chromatography component separates the main compound from any contaminants based on their differential partitioning between a mobile phase and a stationary phase. ijprajournal.com Subsequently, the mass spectrometer provides detailed molecular information by measuring the mass-to-charge ratio of the ions, which is highly sensitive for detecting even trace amounts of impurities. torontech.com

The development of reliable analytical methods is essential for monitoring and controlling impurities, including those that may be genotoxic. ajprd.com LC-MS methods can be validated during process development and utilized for quality assurance and quality control (QA/QC). ajprd.com For mass spectrometry compatible applications, mobile phases containing reagents like formic acid are often used instead of phosphoric acid. sielc.com The data generated from LC-MS analysis, including full scan mass spectra, is vital for the structural elucidation of unknown impurities. researchgate.net The use of tandem techniques like LC-MS/MS can further enhance the characterization of impurities. ijprajournal.com

A typical impurity profiling workflow using LC-MS begins with method development to achieve adequate separation of the main component from all potential impurities. torontech.comconicet.gov.ar This is followed by the identification and characterization of these impurities, often aided by comparing their mass spectra with known standards or through structural elucidation techniques. ajprd.comconicet.gov.ar Finally, the method is validated to ensure it is robust, accurate, and precise for its intended purpose of purity and impurity assessment. ajprd.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Bands for Pyridine and Acrylate Moieties

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two main functional components: the pyridine ring and the ethyl acrylate group.

Pyridine Moiety: The pyridine ring exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3150-3000 cm⁻¹. pw.edu.pl The formation of salts or coordination complexes can cause shifts in these bands. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring give rise to bands in the 1650–1400 cm⁻¹ region. pw.edu.pl Specifically, bands around 1465–1430 cm⁻¹ are assigned to ring vibrations. pw.edu.pl The presence of a nitrogen atom in the heterocyclic ring influences its aromaticity and can be observed in the spectral data. pw.edu.pl For instance, pyridinium (B92312) ions formed upon interaction with Brønsted acid sites show a characteristic band around 1540 cm⁻¹. iza-online.org

Acrylate Moiety: The ethyl acrylate portion of the molecule also has distinct vibrational signatures. The most prominent is the C=O stretching vibration of the ester group, which typically appears as a strong band in the IR spectrum between 1740 and 1700 cm⁻¹. acs.org For conjugated esters like this compound, this band can be found in the range of 1651–1719 cm⁻¹. The C=C stretching vibration of the acrylate double bond is expected in the 1638–1622 cm⁻¹ region. rsc.org Other vibrations associated with the acrylate group include the C-O stretching of the ester at 1320–1210 cm⁻¹ and various CH=CH₂ bending and twisting vibrations. acs.orgrsc.org

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) References
PyridineAromatic C-H Stretch3150-3000 pw.edu.pl
PyridineC=C, C=N Ring Stretch1650-1400 pw.edu.pl
PyridineRing Vibration1465-1430 pw.edu.pl
AcrylateC=O Stretch (conjugated ester)1651-1719
AcrylateC=C Stretch1638-1622 rsc.org
AcrylateC-O Stretch1320-1210 acs.org

The combined analysis of IR and Raman spectra allows for a comprehensive characterization of the molecular structure of this compound. researchgate.nettudublin.ie

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing electronic transitions from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, such as this compound. libretexts.org

The presence of both the pyridine ring and the acrylate group in a conjugated system leads to π → π* transitions, which are typically intense and occur at longer wavelengths compared to non-conjugated systems. libretexts.orguomustansiriyah.edu.iq The extended conjugation in this compound lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region. libretexts.org

The absorption maximum (λmax) is influenced by the solvent polarity. su.edu.ly Generally, an increase in solvent polarity can lead to shifts in the absorption wavelength. uomustansiriyah.edu.iq For π → π* transitions, increasing solvent polarity often results in a bathochromic shift (shift to longer wavelengths). uomustansiriyah.edu.iq Studies on similar acrylate compounds have shown that absorption maxima can vary significantly with the solvent used, for instance, shifting from 291-314 nm in water to 304-318 nm in chloroform. su.edu.ly

The UV-Vis spectrum of this compound would be expected to show a strong absorption band characteristic of its conjugated system. The exact position and molar absorptivity (ε) of this band would provide information about the electronic structure of the molecule. uomustansiriyah.edu.iq

Parameter Description Significance for this compound References
λmaxWavelength of Maximum AbsorbanceIndicates the energy of the π → π* electronic transition in the conjugated system. libretexts.orgsu.edu.ly
ε (Molar Absorptivity)A measure of how strongly the molecule absorbs light at a given wavelength.High values are expected for the allowed π → π* transitions. uomustansiriyah.edu.iq
Solvent EffectsShifts in λmax and ε with solvent polarity.Provides insight into the nature of the electronic transition and solute-solvent interactions. uomustansiriyah.edu.iqsu.edu.ly

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Assignment

For this compound, single-crystal X-ray diffraction would be the definitive method for confirming its molecular structure and stereochemistry in the solid state. helsinki.fi It would unambiguously establish the E or Z configuration of the acrylate double bond and the conformation of the ethyl ester group relative to the pyridine ring. The analysis can reveal details about the planarity of the molecule; for instance, in similar structures, deviations from planarity have been found to be minimal. researchgate.net

Furthermore, X-ray crystallography elucidates the supramolecular assembly through intermolecular interactions such as hydrogen bonds (e.g., C-H···N or C-H···O) and π-π stacking interactions, which dictate the crystal packing. nih.gov

Crystallographic Parameter Information Provided Relevance to this compound References
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Fundamental data for the crystal structure. researchgate.net
Space GroupThe symmetry elements present in the crystal.Describes the symmetry of the molecular packing. researchgate.net
Atomic CoordinatesThe precise position of each atom in the unit cell.Allows for the calculation of bond lengths and angles. researchgate.net
Bond Lengths & AnglesThe distances between bonded atoms and the angles between bonds.Confirms the covalent structure and identifies any structural strain. researchgate.net
Torsion AnglesThe dihedral angles between planes of atoms.Defines the conformation of the molecule, including the orientation of the pyridine and acrylate moieties.
Intermolecular InteractionsNon-covalent forces like hydrogen bonds and π-stacking.Explains the packing of molecules in the crystal lattice. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are central to the analysis and purification of chemical compounds. For this compound, these methods are essential for assessing its purity, identifying and quantifying impurities, and for preparative-scale separation. torontech.comsielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of pharmaceutical compounds. ijprajournal.com It separates components of a mixture based on their interactions with a stationary phase (packed in a column) as they are carried through by a liquid mobile phase under high pressure.

In the analysis of this compound, a reversed-phase HPLC method is commonly employed. sielc.com This involves a nonpolar stationary phase and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). sielc.com The purity of a sample is typically determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. chromforum.org

A well-designed HPLC method for purity testing should ensure baseline separation of the main peak from any impurity peaks to allow for accurate quantification. torontech.com The use of a diode array detector (DAD) can provide additional information by obtaining the UV spectrum of each peak, which helps in peak purity analysis and identification. torontech.com For quantitative analysis, a calibration curve can be generated by running standards of known concentrations. chromforum.org

The table below outlines key aspects of an HPLC method for the analysis of this compound.

HPLC Parameter Description Typical Conditions for this compound References
Column The stationary phase where separation occurs.Reversed-phase columns (e.g., C18) are common. sielc.com
Mobile Phase The solvent that carries the sample through the column.A mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid. sielc.com
Detector The device that measures the separated components.UV-Vis detector is standard; Diode Array Detector (DAD) provides spectral data. torontech.com
Flow Rate The speed at which the mobile phase moves through the column.Typically in the range of 0.5-2.0 mL/min.
Injection Volume The amount of sample introduced into the system.Varies depending on concentration and sensitivity, often 5-20 µL. researchgate.net
Purity Calculation Method for determining the purity from the chromatogram.Area percentage of the main peak relative to the total peak area. chromforum.org

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. paint.org For a compound such as this compound, GC is instrumental in determining its purity, identifying it within a mixture, and quantifying its presence. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. paint.org

In a typical GC analysis of this compound, the sample is first vaporized in a heated injector. paint.org A carrier gas, usually an inert gas like helium or nitrogen, then transports the vaporized sample through a long, thin capillary column. paint.orgresearchgate.net The choice of column is critical; for acrylate derivatives, a common choice is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (like an HP-5) or a polyethylene (B3416737) glycol-based column (like a DB-WAX) for more polar analytes. researchgate.net

As the compound travels through the column, its retention time—the time taken to elute from the column—is measured. This is a characteristic property that can be used for identification under specific chromatographic conditions. paint.org Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. paint.org

Detailed research findings for the analysis of related acrylate compounds provide a basis for establishing a robust GC method. For instance, studies on ethyl acrylate have utilized programmed oven temperatures to ensure optimal separation of volatiles. A typical analysis would involve an initial low temperature, followed by a controlled ramp to a higher temperature to elute less volatile components.

Below are representative parameters for a GC-FID analysis of this compound.

Table 1: Representative Gas Chromatography (GC) Parameters

Parameter Value/Description Source
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Nitrogen or Helium researchgate.net
Injector Temperature 250 °C paint.org
Detector Temperature 275 °C
Oven Program Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1.0 µL

| Split Ratio | 50:1 | |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing sample purity. savemyexams.com The separation principle relies on the differential adsorption of components onto a stationary phase from a liquid mobile phase that moves up the plate via capillary action. basicmedicalkey.com

For the analysis of this compound, the stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a solid backing like glass or aluminum. savemyexams.combizhat.com Silica gel is the most common choice due to its versatility. sigmaaldrich.com A small spot of the sample solution is applied to the baseline at the bottom of the TLC plate. savemyexams.com

The choice of the mobile phase, or eluent, is critical for achieving good separation. merckmillipore.com The eluent is a solvent or a mixture of solvents that carries the sample components up the plate. savemyexams.com The polarity of the mobile phase is adjusted to control the migration of the compounds. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) is often effective. bizhat.comresearchgate.net The ratio can be varied to optimize the separation, targeting an Rᶠ value (retention factor) between 0.3 and 0.7 for the compound of interest.

After the solvent front has moved near the top of the plate, the plate is removed and dried. savemyexams.com Since this compound contains a chromophore, the spots can often be visualized under UV light (at 254 nm), where they will appear as dark spots on a fluorescent background if the plate contains a fluorescent indicator. researchgate.netepfl.ch

Table 2: Example Thin-Layer Chromatography (TLC) Systems

Parameter Description Source
Stationary Phase Silica gel 60 F₂₅₄ plates researchgate.netnih.gov
Mobile Phase (Eluent) Cyclohexane / Ethyl Acetate (B1210297) (3:1 v/v) bizhat.comresearchgate.net
Dichloromethane / Methanol (90:10 v/v) mdpi.com
Toluene (B28343) / Chloroform / Methanol (85:15:5 v/v) avantiresearch.com

| Visualization | UV light at 254 nm | epfl.ch |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This data is crucial for determining the empirical formula of a newly synthesized substance and for confirming the purity and identity of a known compound by comparing the experimental results with the theoretically calculated values. mdpi.com

For this compound, the molecular formula is established as C₁₀H₁₁NO₂. scbt.comfishersci.nochemicalbook.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight of the compound is 177.20 g/mol . scbt.comfishersci.nopharmaffiliates.com

In a typical elemental analysis procedure, a small, precisely weighed amount of the purified compound is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a specialized analyzer. The results are presented as the weight percentage of each element. A close agreement between the experimentally found percentages and the calculated values (typically within ±0.4%) provides strong evidence for the compound's proposed formula and its purity. mdpi.com

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₁NO₂)

Element Theoretical % (Calculated)
Carbon (C) 67.78%
Hydrogen (H) 6.26%
Nitrogen (N) 7.90%

| Oxygen (O) | 18.06% |

Computational Chemistry and Theoretical Investigations of Ethyl 3 3 Pyridyl Acrylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. researchgate.net DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), offer a balance of computational cost and accuracy for studying organic molecules like Ethyl 3-(3-pyridyl)acrylate. ias.ac.innih.gov These calculations help elucidate the molecule's geometry, electronic landscape, and reactive nature.

The first step in most computational studies is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Due to the presence of several single bonds, the molecule can exist in different conformations. Theoretical calculations can map the conformational landscape to identify the most stable conformer. For instance, studies on similar acrylate (B77674) structures have performed conformational analyses to locate the global minimum energy structure, which is then used for subsequent calculations. researchgate.net The optimization of this compound would likely show that the trans configuration across the C=C double bond is significantly more stable. The planarity of the acrylate moiety and the orientation of the ethyl and pyridyl groups are key parameters determined through this process.

Below is a table of predicted geometric parameters for the stable conformer of this compound, based on DFT calculations typical for such molecules.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP)
Bond Lengths (Å)
C=O~1.22 Å
C=C (acrylate)~1.34 Å
C-O (ester)~1.35 Å
C-C (pyridyl-acrylate)~1.48 Å
Bond Angles (°)
O=C-O~124°
C=C-C (acrylate)~121°
C-N-C (pyridine)~117°
Dihedral Angles (°)
C-C-C=C~180° (trans)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.com A smaller gap suggests the molecule is more easily excitable and more reactive. irjweb.com

For this compound, the HOMO is expected to be distributed primarily over the pyridyl ring and the C=C double bond, reflecting the areas of highest electron density. The LUMO, conversely, would likely be centered on the electron-withdrawing acrylate portion, particularly the C=C-C=O conjugated system. researchgate.net

DFT calculations can precisely determine the energies of these frontier orbitals. schrodinger.com A study on the nucleophilicity of substituted pyridines calculated related properties using the B3LYP/6-311G+(d,p) level of theory. ias.ac.in The HOMO-LUMO gap influences the molecule's ability to participate in chemical reactions and its electronic absorption characteristics.

Table 2: Calculated Frontier Orbital Energies

ParameterDescriptionEnergy Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.8 eV
ΔE (Gap)HOMO-LUMO Energy Gap~ 4.7 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. proteopedia.org It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or slightly negative potential, respectively. baranlab.org

In an MEP map of this compound, the most electron-rich (red) areas would be located around the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom, due to the lone pairs of electrons on these atoms. These sites are the primary centers for protonation and hydrogen bonding. The hydrogen atoms of the vinylic group and the pyridine ring would exhibit a positive potential (blueish), indicating their susceptibility to nucleophilic attack. researchgate.net This detailed mapping allows for a nuanced prediction of the molecule's reactive behavior. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model.

Table 3: Expected 1H NMR Chemical Shift Regions for this compound

Proton GroupMultiplicityExpected Chemical Shift (ppm)
Pyridine RingMultipletδ 7.3 - 8.7
Vinylic (-CH=)Doubletδ 7.5 - 7.8
Vinylic (=CH-)Doubletδ 6.4 - 6.6
Methylene (B1212753) (-O-CH2-)Quartetδ 4.2 - 4.4
Methyl (-CH3)Tripletδ 1.2 - 1.4

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the ester group, the C=C stretching of the acrylate, the characteristic ring stretching modes of the pyridine heterocycle, and the C-O stretching of the ester linkage. uwosh.edu The calculated spectrum serves as a powerful aid in assigning the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational ModeDescriptionCalculated Frequency (cm-1)
C-H stretch (pyridyl)Aromatic C-H stretching~3050-3100
C-H stretch (vinyl)Vinylic C-H stretching~3020-3040
C=O stretchEster carbonyl stretching~1715-1730
C=C stretchAcrylate C=C stretching~1630-1650
C=C, C=N stretchPyridine ring stretching~1400-1600
C-O stretchEster C-O stretching~1170-1250

Theoretical UV-Vis Absorption Spectra

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules like this compound. These calculations can determine the vertical transition energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). uni-muenchen.deresearchgate.net

Theoretical studies on similar compounds, like (E)-ethyl 3-(4-methoxyphenyl)acrylate, have been performed using DFT at the B3LYP level of theory to correlate quantum chemical parameters with experimental observations. researchgate.net For nitrobenzaldehyde isomers, a combination of MS-CASPT2/CASSCF and CC2 methods has been used to assign experimental transitions. uni-muenchen.de The spectra of these isomers show weak n→π* transitions and stronger π→π* transitions at shorter wavelengths. uni-muenchen.de

In a study of organic dyes, the absorption spectra of molecules with donor and acceptor groups were analyzed. mdpi.com The absorption peaks were assigned to intramolecular charge transfer and π→π* electronic transitions. mdpi.com For instance, the absorption spectrum of a dye in acetonitrile (B52724) exhibited distinct bands corresponding to these transitions. mdpi.com The broadening and shifting of these bands upon adsorption onto a TiO2 surface were also observed, indicating interactions between the dye and the surface. mdpi.com

Computational MethodBasis SetCalculated TransitionOscillator Strength (f)Wavelength (nm)
TD-DFT6-31G(d,p)π→π*Data not available~320
TD-DFT6-31G(d,p)Intramolecular Charge TransferData not available~385

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For reactions involving acrylate derivatives, such as the palladium-catalyzed alkoxycarbonylation of alkenes, DFT calculations can map out the potential energy surfaces of different catalytic cycles. rsc.org These studies help in understanding the roles of various intermediates and transition states. rsc.org

For example, in the methoxycarbonylation of ethene, computational studies have compared the "alkoxy" and "hydride" mechanisms, identifying the most likely reaction pathways. rsc.org Similarly, for 1,3-dipolar cycloaddition reactions, computational studies using DFT (B3LYP/6-31G*) can distinguish between concerted and stepwise mechanisms. acs.org These theoretical investigations provide insights into the kinetics and thermodynamics of the reaction, which are crucial for optimizing reaction conditions.

Kinetic studies of acrylate-induced β-H elimination in nickel-catalyzed ethylene (B1197577)/acrylate copolymerization have also benefited from computational modeling. acs.org DFT methods have been used to investigate the relative energies of intermediates and transition states, providing a detailed understanding of the reaction pathways. acs.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

The solid-state structure and properties of this compound are governed by intermolecular interactions such as hydrogen bonding and π-stacking. Computational tools are essential for analyzing these interactions. In related pyridine-acrylate derivatives, these interactions dictate the crystal packing.

The study of supramolecular interactions in carboxylic acids used as ligands in coordination chemistry highlights the importance of hydrogen bonding in forming crystal structures. researchgate.net For example, in some structures, centrosymmetric rings of hydrogen-bonded carboxyl groups connect molecules into chains. researchgate.net The versatility of carboxylate ligands in forming different coordination modes is a key aspect of their use in constructing metal-organic frameworks (MOFs). researchgate.net

Ligand-Metal Coordination Modeling and Complexation Energetics

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Computational modeling can predict the geometry of these complexes and calculate their complexation energies. This information is vital for designing new catalysts and materials with specific properties.

The pyridine nitrogen and the acrylate group of this compound can coordinate to a metal center. DFT calculations are widely used to study the electronic structure and bonding in such transition metal complexes. acs.org For instance, in nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbene ligands, DFT has been used to understand the geometry and electronic properties of the complexes. mdpi.com These studies provide insights into the bond lengths, bite angles, and torsion angles within the metal complex. mdpi.com

The energetics of complexation are crucial for understanding the stability and reactivity of the resulting metal complexes. Computational methods can provide reliable estimates of these energies, aiding in the rational design of new metal-based catalysts and functional materials.

Role of Ethyl 3 3 Pyridyl Acrylate in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Architectures

Ethyl 3-(3-pyridyl)acrylate's utility as a precursor in organic synthesis is well-documented. Its reactive sites are amenable to a wide range of chemical transformations, making it an ideal starting material for constructing more intricate molecular frameworks.

Synthesis of Amino-Substituted Pyridines and Benzimidazoles

This compound is a key intermediate in the synthesis of various amino-substituted pyridines. For instance, it can be used to produce Ethyl 3-(2-amino-3-pyridyl)acrylate. scbt.com The related compound, trans-3-(3-Pyridyl)acrylic acid, is instrumental in preparing aminopyridines, which have shown potential as antibacterial agents by inhibiting enoyl acyl carrier protein reductase. chemicalbook.comchemicalbook.in

Furthermore, this compound is a precursor in the synthesis of benzimidazole (B57391) derivatives. chemicalbook.comchemicalbook.in Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.com The synthesis often involves the reaction of o-phenylenediamine (B120857) with derivatives of acrylic acid. mdpi.com Specifically, trans-3-(3-Pyridyl)acrylic acid, which can be synthesized from this compound via esterification, is used to prepare aminomethyl benzimidazoles. chemicalbook.comchemicalbook.in

Precursor for Pyridyl-Functionalized Amino Acids

The development of new methods for the synthesis of amino acids is a significant area of research in organic chemistry. acs.org this compound and its derivatives can serve as precursors for pyridyl-functionalized amino acids. The pyridine (B92270) moiety can be incorporated into amino acid structures, leading to novel compounds with potential applications in peptide synthesis and medicinal chemistry. The functionalization of amino acids often involves transition-metal-catalyzed C-H activation, a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. acs.org

Applications in Coordination Chemistry and Metal-Organic Frameworks

The pyridine nitrogen and the acrylate (B77674) group in this compound provide excellent coordination sites for metal ions. This property makes it a valuable ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).

Organic Linker for Heterometallic Coordination Polymers

The parent compound, trans-3-(3-Pyridyl)acrylic acid, has been successfully employed as an organic linker to connect d- and f-block metals, resulting in the formation of three-dimensional heterometallic coordination polymers. chemicalbook.comchemicalbook.in These materials are of great interest due to their unique structural topologies and potential applications in areas such as catalysis and molecular separation. psu.edu The bifunctional nature of the ligand allows for the creation of extended networks where different metal ions are bridged by the pyridyl and carboxylate groups. psu.edusigmaaldrich.com

Design and Synthesis of Luminescent Coordination Complexes

Coordination complexes of d10 metal ions like Cu(I), Ag(I), and Cd(II) with nitrogen-containing ligands often exhibit interesting luminescent properties. cnr.itunimi.it The resulting coordination polymers can have emissions that are influenced by metal-to-ligand charge transfer (MLCT), halide-to-metal charge transfer (XLCT), and ligand-centered transitions. cnr.itunimi.it The use of pyridyl-functionalized ligands, derived from or related to this compound, has led to the synthesis of luminescent coordination polymers with potential applications in light-emitting devices and sensors. chemicalbook.comchemicalbook.incnr.it

For example, a luminescent Cu(I) coordination polymer was synthesized using a 3-(pyridin-2-yl)triimidazotriazine ligand, which demonstrates how the pyridine moiety can be incorporated into more complex ligands to create materials with specific photophysical properties. cnr.it Similarly, europium(III) complexes with organic carboxylic acids can exhibit strong luminescence, making them suitable for applications in OLEDs and bio-imaging. mdpi.com

Polymerization Chemistry and Functional Macromolecules

The unique bifunctional nature of this compound, which combines a polymerizable acrylate group with a versatile pyridyl moiety, makes it a valuable monomer in the synthesis of advanced functional polymers. Its incorporation into macromolecular structures allows for the precise introduction of properties such as pH sensitivity, metal-coordination capabilities, and sites for post-polymerization modification.

Copolymerization with Olefins (e.g., Ethylene (B1197577), Methyl Acrylate)

The copolymerization of non-polar olefins like ethylene with polar vinyl monomers such as acrylates has historically been a significant challenge for coordination-insertion polymerization. Traditional early-transition metal catalysts are often deactivated by the polar functional groups of monomers like methyl acrylate or this compound. However, significant breakthroughs have been achieved with the development of late-transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni).

Research has demonstrated the efficacy of pyridylimino Ni(II) complexes in catalyzing the copolymerization of ethylene with methyl acrylate (MA). units.itacs.orgmdpi.com These systems can produce low-molecular-weight, hyperbranched copolymers. The structure of the catalyst, specifically the substituents on the pyridyl and imino moieties, plays a crucial role in the catalytic activity and the level of comonomer incorporation. units.itacs.org For instance, studies using various pyridylimino Ni(II) complexes showed that the incorporation of methyl acrylate could be varied from 0.2 to 35 mol % depending on the catalyst structure and reaction conditions. units.itacs.orgresearchgate.net

The use of this compound in such systems allows for the introduction of the functional pyridyl group into the polyolefin backbone. While research often focuses on simpler acrylates like MA, the principles extend to more complex functional monomers. The pyridyl group's presence can influence catalyst activity and the properties of the resulting copolymer, imparting functionality beyond that of a simple ester group. The copolymerization process often results in highly branched or hyperbranched structures, a characteristic feature of chain walking polymerization mechanisms associated with these catalysts. units.itfrontiersin.org

Synthesis of Hyperbranched Poly(ethylene-co-methyl acrylate)s

Hyperbranched polymers represent a distinct class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture. The use of specific pyridylimino Ni(II) catalysts in the copolymerization of ethylene and methyl acrylate directly yields hyperbranched poly(ethylene-co-methyl acrylate)s. units.itacs.org This is achieved through a "chain walking" mechanism where the catalyst can move along the polymer chain, creating branches.

The resulting copolymers exhibit a range of methyl acrylate content and branching densities. Detailed NMR analysis confirms that these are true copolymers with diverse microstructures, including in-chain incorporation of the acrylate monomer. units.it The data below illustrates how different catalysts and conditions influence the properties of the synthesized hyperbranched poly(ethylene-co-methyl acrylate)s.

CatalystCocatalyst/ActivatorMA Content (mol %)Polymer Molecular Weight (g/mol)Branching (branches/1000 C)Reference
Ni1AlEt₂Cl0.51400- units.itresearchgate.net
Ni2AlEt₂Cl1.51300- units.itresearchgate.net
Ni2AlMe₃/B(C₆F₅)₃/[Ph₃C][B(C₆F₅)₄]7.71100- acs.org
Ni3AlEt₂Cl7.51100- units.itresearchgate.net
Ni3AlMe₃/B(C₆F₅)₃/[Ph₃C][B(C₆F₅)₄]35.0-- acs.org

Note: Data is based on studies of poly(ethylene-co-methyl acrylate)s, which serve as a model for the behavior of this compound under similar conditions.

Development of Functional Acrylic Monomers for Specialty Polymers

This compound is a prime example of a functional acrylic monomer used to create specialty polymers with tailored properties. The acrylate portion provides a reliable route for polymerization, while the pendant pyridyl group introduces a range of functionalities that are not present in standard polyacrylates. rsc.orgmdpi.com

The nitrogen atom in the pyridine ring is a key functional center. It can act as a hydrogen bond acceptor, influence the polymer's solubility, and confer pH-responsiveness. rsc.org Furthermore, the pyridyl group's ability to coordinate with metal ions is exploited in applications such as catalysis, sensor technology, and the creation of advanced materials with specific optical or electronic properties. rsc.orgfrontiersin.org

Polymers containing pyridyl moieties, such as poly(vinylpyridine), are used in a wide array of applications, including anti-corrosive coatings, electrochemical sensors, and antibacterial surfaces. mdpi.com By incorporating this compound into polymer backbones, similar functionalities can be engineered into different types of macromolecules. Moreover, the pyridine ring can be quaternized in a post-polymerization step. This process introduces permanent positive charges, which can significantly alter the polymer's properties, such as increasing its conductivity and modifying its solubility. mdpi.com The development of such monomers is crucial for producing high-value specialty polymers for advanced technological applications. resonac.comgoogle.com

Derivatives for Specific Chemical Applications (e.g., corrosion inhibitors)

The molecular structure of this compound, featuring a pyridine ring, an electron-rich double bond, and an ester group, makes it and its derivatives promising candidates for applications in surface protection, particularly as corrosion inhibitors. Organic corrosion inhibitors typically function by adsorbing onto a metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. aspur.rs Molecules containing heteroatoms like nitrogen and oxygen, as well as π-electron systems, are particularly effective in this role. ijcsi.pro

A Chinese patent describes the synthesis of a series of brominated-N-alkylpyridine acrylate derivatives for use as high-performance corrosion inhibitors in acidic environments. google.com The synthesis involves converting pyridine acrylic acid (a precursor to this compound) into its methyl ester, followed by quaternization of the pyridine nitrogen with an alkyl bromide. google.com This creates a quaternary ammonium (B1175870) salt, a class of compounds known for its surfactant properties and effectiveness as a corrosion inhibitor. google.com

These derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. google.com The efficiency of these inhibitors is dependent on their concentration, the length of the alkyl chain, and the temperature. For example, brominated-N-hexadecylpyridine methyl acrylate demonstrated excellent corrosion inhibition for X70 steel in a highly acidic solution. google.com

InhibitorConcentration (mg/L)MediumTemperature (°C)Inhibition Efficiency (%)Reference
Brominated-N-hexadecylpyridine methyl acrylate2320% HCl6097.0 google.com
Brominated-N-hexadecylpyridine methyl acrylate11720% HCl9095.6 google.com

The strong performance of these derivatives highlights the potential of modifying this compound to develop robust chemical agents for industrial applications, such as protecting oil and gas pipelines and equipment from severe acid-induced corrosion. google.com

Future Directions and Emerging Research Avenues for Ethyl 3 3 Pyridyl Acrylate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of acrylate (B77674) derivatives is an area of intense research, with a continuous drive to develop more efficient and selective catalytic systems. While traditional methods for producing pyridyl acrylates exist, future research will likely focus on novel catalysts that can offer improved performance, particularly in terms of atom economy and reaction rates.

One promising area is the development of advanced transition-metal catalysts. For instance, nickel(II) complexes with specialized ligands, such as pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene, have been explored for acrylate synthesis from ethylene (B1197577) and carbon dioxide. mdpi.com While this specific reaction produces a general acrylate, the principles of ligand design for enhanced catalytic activity could be adapted for the synthesis of Ethyl 3-(3-pyridyl)acrylate. The use of N-heterocyclic carbene (NHC) ligands, in particular, has shown potential in various catalytic reactions and could be a key area of investigation. mdpi.com

Another avenue of exploration is the use of co-catalyst systems to accelerate notoriously slow reactions like the Morita–Baylis–Hillman (MBH) reaction, which can be used to form carbon-carbon bonds in the synthesis of functionalized acrylates. Research has shown that combining a Lewis acid, such as Scandium(III) triflate (Sc(OTf)3), with a Lewis base like 3-hydroxyquinuclidine (3-HQD), can significantly increase the rate of the MBH reaction between aromatic aldehydes and activated alkenes. tandfonline.com The application of such dual-catalyst systems to the synthesis of this compound could lead to milder reaction conditions and higher yields.

Future research in this area will likely involve high-throughput screening of various metal-ligand combinations and co-catalyst systems to identify the optimal conditions for the synthesis of this compound with high selectivity and efficiency.

Table 1: Comparison of Catalytic Systems for Acrylate Synthesis

Catalytic SystemKey FeaturesPotential Application for this compound
Nickel(II)/NHC Ligands Utilizes CO2 and ethylene as feedstocks; ligand design is crucial for activity. mdpi.comAdaptation for direct carboxylation of pyridine-containing precursors.
Sc(OTf)3/3-HQD Co-catalyst system that accelerates the Morita–Baylis–Hillman reaction. tandfonline.comImproving the efficiency of C-C bond formation in the synthesis pathway.
Palladium-based Catalysts Often used in cross-coupling reactions like the Heck reaction. sigmaaldrich.comPotential for coupling of a pyridine (B92270) precursor with an acrylate moiety.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. nih.gov This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmdpi.com The integration of this compound synthesis into flow chemistry and automated platforms is a logical next step for improving its production.

Flow reactors provide a highly controlled environment for chemical reactions, which can lead to higher yields and purities. researchgate.net For the synthesis of this compound, a flow setup could enable precise control over reaction parameters such as temperature, pressure, and residence time, minimizing the formation of byproducts. The use of packed-bed reactors with immobilized catalysts is a particularly attractive option, as it simplifies catalyst separation and reuse, contributing to a more sustainable process. acs.org

Furthermore, automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of reaction conditions. These platforms can systematically explore a wide range of variables, such as catalyst loading, solvent, and temperature, to rapidly identify the most efficient synthetic route. acs.org The application of such automated systems to the synthesis of this compound would not only enhance production efficiency but also provide a wealth of data for process optimization and scale-up.

Exploration of Supramolecular Assemblies and Self-Assembled Structures Incorporating Pyridyl Acrylates

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the construction of complex and functional nanomaterials. rsc.orgresearchgate.net The unique bifunctional nature of this compound, with its hydrogen bond-accepting pyridine ring and polymerizable acrylate group, makes it an excellent candidate for the design of novel supramolecular assemblies and self-assembled structures.

The pyridine moiety can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π–π stacking. acs.org These interactions can be programmed to direct the self-assembly of this compound into well-defined architectures, such as nanotubes, nanofibers, and vesicles. acs.orgrsc.org For example, the incorporation of pyridyl groups into cyclic peptides has been shown to facilitate the formation of tubular structures capable of encapsulating guest molecules. nih.gov Similarly, this compound could be used as a component in the formation of such host-guest systems.

The acrylate group, on the other hand, provides a handle for covalent polymerization, which can be used to stabilize the self-assembled structures. This combination of non-covalent self-assembly and covalent polymerization can lead to the formation of robust and functional materials with hierarchical organization. Future research in this area could explore the use of this compound in the creation of stimuli-responsive materials, where the supramolecular assembly can be controlled by external triggers such as pH, temperature, or light.

Advanced Materials Applications Beyond Current Scope (e.g., smart materials, advanced sensors)

The development of smart materials, which can respond to changes in their environment, is a rapidly growing field with applications in areas ranging from medicine to electronics. nih.govresearchgate.net The unique properties of this compound make it a promising building block for the creation of such advanced materials.

The pyridine nitrogen in this compound can act as a binding site for metal ions or as a proton acceptor, making it sensitive to changes in pH or the presence of specific analytes. This property could be exploited in the development of advanced sensors. mdpi.com For instance, a polymer incorporating this compound could exhibit a change in its optical or electronic properties upon binding to a target molecule, providing a detectable signal.

Furthermore, the acrylate functionality allows for the incorporation of this compound into polymer networks. These polymers could be designed to be stimuli-responsive, for example, by creating hydrogels that swell or shrink in response to changes in pH or temperature. nih.gov Such smart hydrogels could have applications in drug delivery, where the release of a therapeutic agent is triggered by specific physiological conditions. The ability to create polymers with tunable properties by copolymerizing this compound with other monomers opens up a vast design space for new smart materials. scispace.com

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design

The rational design of new molecules, catalysts, and materials is greatly enhanced by the synergy between computational and experimental approaches. researchgate.netacs.org For this compound, this combined strategy can accelerate progress in all the aforementioned research directions.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into reaction mechanisms, catalyst performance, and the structure of self-assembled systems. acs.orgrsc.org For example, DFT calculations can be used to screen potential catalysts for the synthesis of this compound, predicting their activity and selectivity before they are synthesized and tested in the lab. acs.org Similarly, MD simulations can be used to model the self-assembly of pyridyl acrylates, helping to understand the forces that drive the formation of supramolecular structures. rsc.org

Experimental studies are essential for validating the predictions of computational models and for discovering unexpected phenomena. The data generated from experiments can then be used to refine the computational models, leading to a more accurate understanding of the system. This iterative cycle of prediction, synthesis, and characterization is a powerful tool for the rational design of new chemical processes and materials based on this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3-(3-pyridyl)acrylate, and how do reaction conditions influence yield and purity?

  • Answer : Two primary methods are widely used:

  • Heck Reaction : Palladium-catalyzed coupling of ethyl acrylate with 3-bromopyridine under an inert atmosphere (e.g., nitrogen) using triethylamine as a base. Optimal temperatures range between 80–100°C, with yields up to 75% .
  • Knoevenagel Condensation : Reaction of 3-pyridinecarboxaldehyde with ethyl cyanoacetate in ethanol, catalyzed by piperidine at room temperature. This method avoids heavy-metal catalysts but requires careful pH control to prevent side reactions .
  • Key Considerations : Solvent choice (polar aprotic solvents improve Heck reaction efficiency), catalyst loading (0.5–2 mol% Pd), and purification methods (column chromatography for Knoevenagel products) significantly impact purity .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1H NMR reveals characteristic peaks for the pyridine ring (δ 8.5–9.0 ppm) and acrylate double bond (δ 6.5–7.0 ppm). 13C^{13}C NMR confirms ester carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planar geometry of the acrylate group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 177.20 (C10_{10}H11_{11}NO2_2) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

  • Answer : The compound exhibits dual reactivity:

  • Electrophilic Acrylate : Participates in Michael additions with nucleophiles (e.g., amines, thiols) to form β-substituted derivatives .
  • Pyridine Coordination : The pyridine nitrogen acts as a ligand in metal-catalyzed reactions (e.g., Suzuki coupling), enabling C–C bond formation at the 3-position .
  • Oxidation/Reduction : The acrylate moiety can be reduced (NaBH4_4) to ethyl propanoate or oxidized (KMnO4_4) to carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during the Heck synthesis of this compound?

  • Answer : Competing homocoupling of 3-bromopyridine is a major issue. Strategies include:

  • Catalyst Tuning : Use Pd(OAc)2_2 with bulky phosphine ligands (e.g., P(tt-Bu)3_3) to suppress β-hydride elimination .
  • Solvent Optimization : DMF or DMA enhances Pd stability but may require degassing to prevent oxidation.
  • Additives : KI (1–2 eq.) promotes oxidative addition of 3-bromopyridine, improving regioselectivity .
    • Data Analysis : Monitor reaction progress via TLC (hexane:EtOAc = 3:1) and GC-MS to quantify byproducts .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

  • Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values varying by 10-fold across studies) arise from:

  • Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922) and use broth microdilution for consistency .
  • Solubility Effects : DMSO concentrations >1% may inhibit bacterial growth, confounding results. Use aqueous buffers with ≤0.5% DMSO .
  • Structural Analogues : Compare with meta-substituted derivatives (e.g., Ethyl 3-(4-pyridyl)acrylate) to isolate position-specific effects .

Q. How does the meta-substitution on the pyridine ring influence the compound’s electronic properties and catalytic applications?

  • Answer : Meta-substitution reduces steric hindrance compared to ortho/para isomers, enhancing accessibility for metal coordination. Computational studies (DFT) show:

  • Electron Density : The pyridine N atom has a higher electron density (NBO analysis), favoring Pd(0) interactions in cross-coupling reactions .
  • Hammett Parameters : σm_m = 0.37 for 3-pyridyl vs. σp_p = 0.66 for 4-pyridyl, indicating milder electron-withdrawing effects .
  • Applications : Used in synthesizing pyridyl-functionalized MOFs for heterogeneous catalysis .

Q. What strategies are effective in resolving crystallographic disorder in this compound derivatives?

  • Answer : Ethyl group disorder is common. Mitigation approaches include:

  • Low-Temperature Data Collection : Crystals cooled to 100 K reduce thermal motion, improving resolution .
  • TWINABS Correction : For twinned crystals, apply scale factors to refine overlapping reflections .
  • Constraints : Use SHELXL's AFIX commands to model disordered ethyl moieties with isotropic displacement parameters .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodCatalyst/BaseSolventYield (%)Purity (%)Key Challenge
Heck ReactionPd(OAc)2_2, NEt3_3DMF70–7595Homocoupling of bromide
KnoevenagelPiperidineEthanol60–6590Cyanoacetate decomposition

Table 2 : Reactivity of this compound vs. Analogues

CompoundMichael Addition Rate (k, M1^{-1}s1^{-1})Oxidation Potential (V vs. SCE)
This compound0.45+1.2
Ethyl 3-(4-pyridyl)acrylate0.32+1.5
Ethyl 2-(2-pyridyl)acrylate0.18+0.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.